2-((3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid
Description
This compound is a benzofuran derivative characterized by a 3,4,5-trimethoxybenzylidene group at the C2 position and an acetic acid moiety linked via an ether bridge at the C6 position of the benzofuran core. The Z-configuration of the benzylidene double bond is critical for its structural stability and biological interactions .
Properties
IUPAC Name |
2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-24-16-7-11(8-17(25-2)20(16)26-3)6-15-19(23)13-5-4-12(9-14(13)28-15)27-10-18(21)22/h4-9H,10H2,1-3H3,(H,21,22)/b15-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCUCBSJNHGPDF-UUASQNMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then subjected to further reactions, such as oxidation or esterification, to introduce the acetic acid functionality .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors, advanced purification techniques, and automated systems to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the trimethoxybenzylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-((3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid involves its interaction with various molecular targets and pathways. The trimethoxybenzylidene moiety is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, the compound can modulate oxidative stress pathways and inflammatory responses, contributing to its therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzofuran and thiazolidinone derivatives functionalized with substituted benzylidene groups. Below is a detailed comparison with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Activity: The 3,4,5-trimethoxybenzylidene group (target compound) is associated with enhanced bioactivity compared to 2,4,5-trimethoxy () or 3,4-dimethoxy () variants, likely due to improved electron-donating capacity and steric interactions . Replacement of the acetic acid moiety with a methyl propanoate ester () or tetrahydro-2H-pyran triacetate () alters solubility and bioavailability, influencing antitumor efficacy .
Core Structure Differences: Thiazolidinone derivatives () exhibit distinct reactivity due to their sulfur-containing cores, which may enhance binding to thiol-rich biological targets compared to benzofuran-based compounds . Quinoline-substituted aurones () show higher melting points (~211°C) and potent antitumor activity, suggesting that planar aromatic systems improve thermal stability and target affinity .
Synthetic Accessibility: Compounds with 3,4,5-trimethoxybenzylidene groups are synthesized in moderate yields (80–89%, ), whereas quinoline hybrids () require multistep procedures with lower yields (62–69%) .
Biological Activity
2-((3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid (CAS Number: 859662-11-6) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core and a trimethoxybenzylidene moiety. Its structural complexity suggests multiple points of interaction with biological systems, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | {[(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl}oxy]acetic acid |
| Molecular Formula | C20H18O8 |
| Molecular Weight | 386.35 g/mol |
| CAS Number | 859662-11-6 |
| Purity | 95% |
The biological activity of this compound is believed to involve interactions with various enzymes and receptors. The trimethoxybenzylidene group may enhance binding affinity to specific targets, while the benzenesulfonate moiety could improve solubility and cellular uptake.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites.
- Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties.
Pharmacological Effects
Research indicates that compounds related to this structure exhibit significant biological activities:
- Antihypoxic Effects : Studies have demonstrated that related compounds show potent antihypoxic effects in animal models. For instance, in vivo trials indicated that these compounds can prolong survival during hypoxic conditions by maintaining energy-rich compounds in cerebral tissues .
- Neuroprotective Properties : The compound's ability to protect neurons from hypoxia-induced damage suggests potential applications in treating ischemic conditions .
Case Studies and Research Findings
Several studies have investigated the effects of related compounds on various biological systems:
- Study on Hypoxia-Induced Damage :
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
